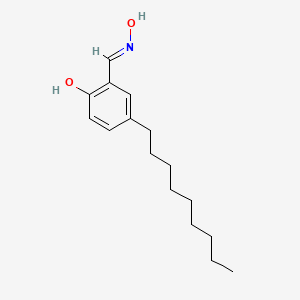

2-Hydroxy-5-nonylbenzaldehyde oxime

Descripción

Contextualization within the Field of Hydroxyoxime Ligand Chemistry

2-Hydroxy-5-nonylbenzaldehyde (B3055293) oxime belongs to the broader class of hydroxyoxime ligands, which are instrumental in the selective extraction of metal ions. 911metallurgist.com These ligands are characterized by the presence of a hydroxyl (-OH) group and an oxime (=NOH) group in close proximity on an aromatic ring. This configuration allows them to act as bidentate chelating agents, forming stable complexes with metal ions. curtin.edu.au

The synthesis of 2-Hydroxy-5-nonylbenzaldehyde oxime typically involves the oximation of 2-hydroxy-5-nonylbenzaldehyde. patsnap.com This precursor aldehyde can be synthesized from nonylphenol. google.com Green synthesis methods are also being explored to make the production of these oximes more environmentally friendly. google.com

Overview of Scholarly Significance and Emerging Research Trajectories for this compound

The primary scholarly significance of this compound lies in its extensive use as a highly selective extractant for copper in hydrometallurgical operations. researchgate.net The ability to selectively remove copper from acidic leach solutions containing other metals like iron is a cornerstone of modern copper production. researchgate.net Research has demonstrated that aldoximes like this compound are generally stronger copper extractants compared to ketoximes. rsc.org

Current and emerging research trajectories for this compound and related hydroxyoxime ligands are focused on several key areas:

Development of more robust and efficient extractants: Researchers are continuously working on modifying the structure of hydroxyoxime ligands to improve their performance. This includes enhancing their resistance to degradation under harsh industrial conditions, such as high acidity and the presence of nitrates, which can lead to nitration and a reduction in extraction efficiency. sci-hub.se

Synergistic extraction systems: There is growing interest in the use of synergistic systems where this compound is combined with other extractants to enhance the extraction of not only copper but also other valuable metals. nih.gov

Understanding and modeling interfacial phenomena: Advanced computational and experimental techniques are being employed to gain a deeper understanding of the complex chemical and physical processes that occur at the aqueous-organic interface during solvent extraction. scispace.com This knowledge is crucial for optimizing existing processes and designing new, more efficient extraction systems.

Green chemistry and sustainability: The development of environmentally benign synthesis routes for hydroxyoxime extractants and the use of greener diluents in solvent extraction processes are significant areas of ongoing research. google.com This includes minimizing waste and reducing the environmental impact of hydrometallurgical operations.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | 5-Nonylsalicylaldoxime, Acorga P 5100, LIX 860N-IC cymitquimica.com |

| 2-hydroxy-5-nonylbenzaldehyde | 5-nonylsalicylaldehyde google.com |

| Nonylphenol | - |

| Copper | - |

| Iron | - |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO₂ | biosynth.comnih.gov |

| Molecular Weight | 263.37 g/mol | biosynth.comnih.gov |

| CAS Number | 50849-47-3 | biosynth.comnih.gov |

| Appearance | Powder | cymitquimica.com |

| Boiling Point | 395.8 °C | biosynth.com |

| XLogP3 | 6.59 | echemi.com |

| PSA (Polar Surface Area) | 52.82 Ų | echemi.com |

| Density | 1.0 g/cm³ | echemi.com |

| Flash Point | 253.5 °C | echemi.com |

| Refractive Index | 1.514 | echemi.com |

Structure

3D Structure

Propiedades

Número CAS |

50849-47-3 |

|---|---|

Fórmula molecular |

C16H25NO2 |

Peso molecular |

263.37 g/mol |

Nombre IUPAC |

2-[(Z)-hydroxyiminomethyl]-4-nonylphenol |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17-19/h10-13,18-19H,2-9H2,1H3/b17-13- |

Clave InChI |

MJUVQSGLWOGIOB-LGMDPLHJSA-N |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |

SMILES isomérico |

CCCCCCCCCC1=CC(=C(C=C1)O)/C=N\O |

SMILES canónico |

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |

Otros números CAS |

174333-80-3 50849-47-3 |

Descripción física |

Liquid |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Hydroxy 5 Nonylbenzaldehyde Oxime and Its Complexes

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Coordination Site Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and conformation of 2-Hydroxy-5-nonylbenzaldehyde (B3055293) oxime in solution. Techniques such as ¹H and ¹³C NMR are routinely employed for the structural confirmation of the synthesized ligand. For instance, in the characterization of 5-nonylsalicylaldoxime, ¹H-NMR spectroscopy is a primary method for verifying the final product. researchgate.net

Upon complexation with a metal ion, significant changes in the NMR spectrum are observed, which provide critical information about the coordination sites. The chemical shifts of protons and carbons near the binding sites are particularly affected. The protons of the phenolic hydroxyl (-OH) and oxime (-NOH) groups are directly involved in coordination with the metal ion. The disappearance or significant downfield shift of the phenolic proton signal upon complexation is a clear indicator of deprotonation and coordination through the phenolic oxygen. Similarly, shifts in the resonance of the azomethine proton (-CH=N-) and adjacent aromatic protons confirm the involvement of the oxime nitrogen in chelation.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Hydroxy-5-methylbenzaldehyde (B1329341) Oxime (a structural analog)

| Proton Assignment | Chemical Shift (δ, ppm) in d6-DMSO |

| CH₃ | 2.32 (s) |

| Ar-H | 6.87 (d), 7.14 (d), 7.53 (s) |

| CH=N | 8.28 (s) |

| Phenolic OH | 11.71 (s) |

| Oxime OH | 12.23 (s) |

| Data sourced from a study on a closely related compound, 2-hydroxy-5-methylbenzaldehyde oxime. researchgate.net |

Mass Spectrometry (MS) Techniques for Elucidating Reaction Intermediates and Complex Stoichiometry

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for characterizing metal complexes and identifying transient species in solution. ESI-MS is well-suited for studying catalytic reactions and complexation equilibria due to its high sensitivity and ability to transfer intact, non-covalent assemblies from solution to the gas phase. nih.govuvic.ca

For 2-Hydroxy-5-nonylbenzaldehyde oxime, ESI-MS can directly confirm the stoichiometry of its metal complexes. By analyzing the mass-to-charge ratio (m/z) of the ions, the formation of species such as a 1:2 metal-to-ligand complex [M(L)₂] can be verified. This has been demonstrated in studies of related salicylaldoxime (B1680748) complexes with Cu²⁺, where high-resolution Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS was used to characterize the complex equilibria in solution. nih.gov

Furthermore, ESI-MS is instrumental in detecting and identifying reaction intermediates. In the context of solvent extraction, this could include partially formed complexes or adducts with other components in the organic phase. The ability to monitor reactions in real-time allows for the elucidation of mechanistic pathways. unibo.it By coupling ESI-MS with separation techniques like liquid chromatography (HPLC-ESI-MS), complex mixtures can be analyzed, providing clear identification of the various species present during the extraction and stripping processes. researchgate.net Tandem mass spectrometry (MS/MS) can further provide structural information on the detected ions by analyzing their fragmentation patterns, helping to confirm the identity of intermediates and the coordination environment of the metal. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination of Metal-2-Hydroxy-5-nonylbenzaldehyde Oxime Complexes

In a polymeric copper(II) complex with the closely related 2-hydroxy-5-methylbenzaldehyde oxime, the copper atom exhibits an octahedral geometry. researchgate.netnih.gov It is coordinated by the phenolate (B1203915) oxygen, imino nitrogen, and hydroxyl oxygen atoms from two different Schiff base ligands, forming an oxygen-bridged polynuclear chain. researchgate.netnih.gov These studies demonstrate that the coordination geometry can vary from square-planar to octahedral depending on the metal ion and crystallization conditions. Such structural details are fundamental to understanding the steric and electronic factors that govern the extraction behavior of these ligands.

Table 2: Selected Crystallographic Data for a Polymeric Copper(II) Complex of 2-Hydroxy-5-methylbenzaldehyde Oxime

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.173(2) |

| b (Å) | 12.399(3) |

| c (Å) | 6.883(1) |

| β (°) | 107.03(3) |

| Coordination Geometry | Octahedral |

| Data from Sang, et al. (2019). researchgate.netnih.gov |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Coordination Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a key diagnostic tool for characterizing the coordination of this compound to metal ions. By comparing the spectrum of the free ligand with that of its metal complex, specific vibrational modes associated with the coordinating functional groups can be identified, and shifts in their frequencies reveal their participation in bonding.

The FT-IR spectrum of the free ligand is characterized by several key bands. A broad band in the region of 3000-3400 cm⁻¹ is typically assigned to the O-H stretching vibrations of the phenolic and oxime groups, often broadened due to hydrogen bonding. Upon complexation, the band for the phenolic O-H stretch disappears, confirming its deprotonation.

Key vibrational bands that indicate coordination include:

C=N Stretch: The stretching vibration of the azomethine group (νC=N), typically observed around 1600-1650 cm⁻¹, often shifts to a lower frequency upon coordination. This shift is due to the donation of electron density from the nitrogen to the metal ion, which weakens the C=N double bond.

N-O Stretch: The N-O stretching vibration of the oxime group, usually found around 900-1000 cm⁻¹, typically shifts to a higher frequency upon coordination of the nitrogen atom.

Phenolic C-O Stretch: The phenolic C-O stretching vibration (νC-O), appearing around 1250-1350 cm⁻¹, shifts to a higher frequency in the complex. This indicates the formation of a C-O-Metal bond. In studies of related oxygen-bridged salicylaldoxime complexes, a significant shift in this band confirms the presence of a phenoxo bridge. orientjchem.org

New Low-Frequency Bands: The formation of new bonds between the ligand and the metal ion gives rise to new vibrational modes at lower frequencies (typically below 600 cm⁻¹), corresponding to M-O and M-N stretching vibrations.

These techniques provide clear and direct evidence of the specific atoms involved in the chelation of the metal ion. researchgate.netnih.gov

Table 3: Key FT-IR Bands (cm⁻¹) for Salicylaldoxime Metal Complexes

| Vibrational Mode | Free Ligand (approx.) | Metal Complex (approx.) | Interpretation of Shift |

| ν(O-H) phenolic | ~3200 (broad) | Absent | Deprotonation and coordination |

| ν(C=N) azomethine | ~1620 | ~1600 | Coordination of azomethine N |

| ν(C-O) phenolic | ~1300 | >1320 | Coordination of phenolic O |

| Frequencies are approximate and based on data from related salicylaldoxime complexes. orientjchem.orgresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the formation of metal complexes and to probe their electronic structure. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher-energy excited state. For this compound and its complexes, UV-Vis spectra provide valuable information on both the ligand itself and the d-orbitals of the coordinated metal ion.

The spectrum of the free ligand typically shows intense absorption bands in the UV region (below 400 nm) corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the oxime functional group. researchgate.net

Upon complexation with a transition metal, several new and significant features appear in the spectrum:

Ligand-to-Metal Charge Transfer (LMCT) Bands: These are often intense bands that appear at lower energy (longer wavelength) compared to the ligand's internal transitions. They arise from the transfer of an electron from a ligand-based orbital to a vacant or partially filled d-orbital of the metal ion. The appearance of these bands is a strong indication of complex formation. mdpi.com

d-d Transitions: For transition metal complexes, weak absorption bands may be observed in the visible region (400-800 nm). These correspond to the promotion of an electron between d-orbitals of the metal ion, which are no longer degenerate in the ligand field environment. The position and intensity of these bands provide information about the coordination geometry (e.g., octahedral vs. square-planar) and the ligand field strength. orientjchem.org

Bathochromic/Hypsochromic Shifts: The original π → π* transitions of the ligand may shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths upon coordination, reflecting changes in the electronic structure of the ligand upon binding to the metal.

By monitoring the changes in the UV-Vis spectrum, for instance, during a titration of the ligand with a metal salt, the stoichiometry of the complex can be determined and the binding constant (K_b) can be calculated. mdpi.com Time-resolved UV-Vis spectroscopy can also be employed to study the kinetics of complex formation. researchgate.net

Table 4: Typical Electronic Absorption Bands for Copper(II)-Salicylaldehyde Derivative Complexes

| Wavelength Range (nm) | Assignment |

| 310 - 430 | π → π* / n → π* (Intra-ligand) and Ligand-to-Metal Charge Transfer (LMCT) |

| 550 - 800 | d-d transitions |

| Data sourced from studies on copper(II) complexes with related salicylaldehyde (B1680747) derivatives. mdpi.commdpi.com |

Theoretical and Computational Chemistry Studies on 2 Hydroxy 5 Nonylbenzaldehyde Oxime

Density Functional Theory (DFT) Investigations of Electronic Structure, Reactivity, and Conformations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of oxime derivatives.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the reactivity of 2-Hydroxy-5-nonylbenzaldehyde (B3055293) oxime. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive species. biointerfaceresearch.com For similar oxime derivatives, these calculations have revealed how different substituents can modulate the electronic properties and, consequently, the reactivity of the molecule. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study hyperconjugative interactions and charge delocalization within the molecule. biointerfaceresearch.com This analysis provides insights into the stability of different conformations and the nature of intramolecular hydrogen bonding, which is particularly important for 2-Hydroxy-5-nonylbenzaldehyde oxime due to the presence of the hydroxyl and oxime groups. The intramolecular hydrogen bond between the phenolic hydrogen and the oxime nitrogen is a critical feature that influences the molecule's conformation and its ability to act as a metal extractant.

Conformational analysis of similar aldehyde oximes using DFT has shown that different conformers can exist, with their relative stability depending on the intricate balance of steric and electronic effects. nih.gov The identification of the most stable conformer is essential for understanding the molecule's behavior in solution and at interfaces.

Table 1: Representative DFT Calculation Parameters for Oxime Derivatives

| Parameter | Typical Value/Method | Significance |

| Functional | PBE1PBE, B3LYP biointerfaceresearch.comresearchgate.net | Approximates the exchange-correlation energy in DFT. |

| Basis Set | 6-31+G*, 6-311++G(d,p) biointerfaceresearch.comresearchgate.net | Defines the set of functions used to build molecular orbitals. |

| Solvent Model | Polarized Continuum Model (PCM) biointerfaceresearch.com | Accounts for the effect of the solvent on molecular properties. |

| Property Calculated | HOMO/LUMO Energies biointerfaceresearch.com | Determine electronic reactivity and charge transfer possibilities. |

| Analysis Method | Natural Bond Orbital (NBO) biointerfaceresearch.com | Investigates intramolecular bonding and stability. |

Molecular Dynamics Simulations for Understanding Ligand-Solvent Interactions and Dimerization Phenomena

While DFT provides detailed information about the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a larger system, such as a molecule in a solvent or the interaction between multiple molecules, over a period of time.

For a molecule like this compound, MD simulations would be instrumental in understanding its interactions with solvent molecules. The long nonyl chain imparts significant hydrophobic character to the molecule, while the hydroxyl and oxime groups are hydrophilic. MD simulations can reveal how the molecule orients itself in different solvents and at the interface between two immiscible liquids, such as in a solvent extraction system.

Furthermore, hydroxyoxime extractants are known to form aggregates, such as dimers, in the organic phase. MD simulations can elucidate the dimerization process, providing insights into the geometry and stability of the dimer. The formation of dimers can significantly affect the extraction efficiency of the reagent.

Quantum Chemical Calculations for Prediction of Coordination Geometries and Energetics

Quantum chemical calculations are essential for predicting the geometry and stability of the metal complexes formed by this compound. These calculations can provide detailed information about the coordination environment of the metal ion, including bond lengths and angles within the complex.

Studies on similar oxime-based extractants have shown that they typically form square planar complexes with copper(II), with the metal ion being coordinated to the phenolic oxygen and the oxime nitrogen of two ligand molecules. researchgate.net Quantum chemical calculations can be used to optimize the geometry of these complexes and to calculate their formation energies. This information is crucial for understanding the selectivity of the extractant for different metal ions.

The substituent on the aromatic ring can have a significant impact on the strength of the metal complex. For example, electron-withdrawing groups can increase the acidity of the phenolic proton, leading to the formation of more stable complexes at lower pH values. Quantum chemical calculations can quantify these effects and help in the design of more powerful and selective extractants.

Table 2: Predicted Coordination Properties of this compound with a Divalent Metal Ion (M²⁺)

| Property | Predicted Value/Characteristic |

| Coordination Number | 4 |

| Geometry | Square Planar |

| Coordinating Atoms | Phenolic Oxygen, Oxime Nitrogen |

| Stoichiometry (Ligand:Metal) | 2:1 |

Computational Modeling of Extraction Mechanisms and Interfacial Phenomena

Computational modeling plays a vital role in understanding and optimizing solvent extraction processes that utilize this compound. Such models can simulate the complex interplay of factors that govern the extraction and stripping of metal ions.

A model has been developed to describe the extraction equilibrium for copper using this compound. acs.org This model takes into account the various chemical reactions occurring in the system, including the partitioning of the extractant and the metal salt between the aqueous and organic phases, the dissociation of the extractant, and the formation of the metal-extractant complex. The model can be used to predict the distribution of the metal between the two phases as a function of various parameters, such as the pH of the aqueous phase and the concentrations of the extractant and the metal.

Computer simulations of the entire extraction-stripping process can be performed based on these equilibrium models. acs.org These simulations allow for the optimization of the process by, for example, determining the optimal number of extraction and stripping stages and the appropriate solvent flow rates. Such simulations have shown that for copper extraction with this compound, systems with cross-current flow can be more efficient than traditional counter-current systems. biointerfaceresearch.com

The interfacial region between the aqueous and organic phases is where the extraction reaction takes place. Computational modeling can also be used to study the behavior of this compound at this interface. These studies can provide insights into the mechanism of the extraction reaction and the role of interfacial aggregation.

Coordination Chemistry of 2 Hydroxy 5 Nonylbenzaldehyde Oxime with Metal Ions

Ligand Design Principles and Chelating Properties of the Hydroxyoxime Functional Group

The efficacy of 2-Hydroxy-5-nonylbenzaldehyde (B3055293) oxime as a metal extractant is rooted in fundamental principles of ligand design that optimize its ability to form stable complexes with specific metal ions. The key to its function lies in the cooperative action of the phenolic hydroxyl (-OH) group and the oxime (=N-OH) group, which are positioned ortho to each other on the benzene (B151609) ring. This arrangement allows the molecule to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination with a metal ion.

The chelation process involves the deprotonation of the phenolic hydroxyl group, which then forms a covalent bond with the metal ion through its oxygen atom. Simultaneously, the nitrogen atom of the oxime group donates its lone pair of electrons to the metal center, completing the chelate ring. researchgate.net This dual interaction significantly enhances the stability of the resulting metal complex compared to monodentate ligands, an effect known as the chelate effect.

The presence of the nonyl group in the para position relative to the hydroxyl group is a critical design feature that imparts high lipophilicity to the molecule. This long alkyl chain ensures that the ligand and its metal complexes are highly soluble in organic solvents, such as kerosene, which are used as the organic phase in solvent extraction processes. This high solubility in the organic phase is essential for the efficient transfer of the metal ion from the aqueous phase to the organic phase.

Thermodynamic and Kinetic Aspects of Metal Complexation

The complexation of metal ions by 2-Hydroxy-5-nonylbenzaldehyde oxime is governed by both thermodynamic and kinetic factors that dictate the efficiency and selectivity of the extraction process.

Thermodynamic Considerations:

The formation of a metal complex with this compound is an equilibrium process that can be described by a stability constant (K). A higher stability constant indicates a more stable complex and a more favorable extraction process. The thermodynamics of this reaction are influenced by several factors, including the nature of the metal ion, the pH of the aqueous solution, and the temperature.

Kinetic Considerations:

The rate at which the metal complex forms and is extracted into the organic phase is another crucial aspect. This compound is known for its relatively fast extraction kinetics for copper(II). researchgate.net However, the stripping of the metal from the loaded organic phase, which is necessary to recover the pure metal, can be more challenging due to the high stability of the copper complex. researchgate.net

The kinetics of nickel extraction with hydroxyoxime ligands are generally slower than those of copper. 911metallurgist.com The rate of nickel stripping is also influenced by temperature, with higher temperatures leading to faster stripping rates. 911metallurgist.com The mechanism of extraction is complex and is thought to occur at the interface between the aqueous and organic phases.

Formation of Mononuclear and Polynuclear Metal-2-Hydroxy-5-nonylbenzaldehyde Oxime Complexes

Depending on the reaction conditions, such as the metal-to-ligand ratio and the pH of the solution, this compound can form both mononuclear and polynuclear complexes with metal ions.

Mononuclear Complexes:

In typical solvent extraction conditions for copper(II) and nickel(II), the formation of mononuclear complexes is predominant. In these complexes, the metal ion is coordinated to two deprotonated ligand molecules, resulting in a neutral 1:2 metal-ligand complex with the general formula ML₂. scielo.org.zanih.gov Spectroscopic and structural studies of related salicylaldoxime (B1680748) complexes suggest that in these mononuclear species, the metal center is typically in a square-planar or a distorted tetrahedral coordination environment. The two ligand molecules are arranged around the central metal ion, with the phenolic oxygen and the oxime nitrogen atoms of each ligand coordinating to the metal.

Polynuclear Complexes:

Under specific conditions, particularly at higher pH values or with certain metal ions, salicylaldoxime-type ligands can form polynuclear complexes. researchgate.netresearchgate.net These are clusters containing multiple metal centers bridged by the ligand molecules. For instance, trinuclear and even hexanuclear copper(II) complexes with related salicylaldoxime ligands have been reported. researchgate.netdoi.orgnih.govdocumentsdelivered.com In these structures, the oxime group can act as a bridging unit between metal centers. The formation of such polynuclear species is of significant interest in the field of magnetochemistry and for understanding the fundamental coordination chemistry of these ligands, although their direct relevance to industrial solvent extraction processes, which favor mononuclear species, is less pronounced.

Selectivity and Affinity Towards Specific Transition Metal Ions (e.g., Copper, Nickel)

A key attribute of this compound is its remarkable selectivity for copper(II) ions over other transition metal ions, particularly nickel(II) and iron(III), which are often present in hydrometallurgical leach solutions. This high selectivity is a major reason for its widespread use in the copper industry.

The preference for copper(II) can be attributed to several factors. The geometry of the chelate ring formed by the hydroxyoxime ligand is particularly well-suited for the coordination preferences of the d⁹ Cu(II) ion, which favors a square-planar coordination geometry due to the Jahn-Teller effect. This leads to a significantly more stable complex with copper(II) compared to other divalent metal ions like Ni(II) (d⁸), which often prefer octahedral coordination.

The high selectivity of this compound for copper over other common metal ions is demonstrated by the large separation factors (β), which are a measure of the relative distribution of two different metals between the organic and aqueous phases.

| Metal Pair | Distribution Ratio (DCu) | Distribution Ratio (DOther Ion) | Separation Factor (βCu/Other Ion) |

|---|---|---|---|

| Cu-Zn | 137.383 | 0.049 | 2803.735 |

| Cu-Co | 123.783 | 0.050 | 2475.660 |

| Cu-Ni | 109.000 | 0.047 | 2319.149 |

While highly selective for copper, this compound can also extract other metal ions, such as nickel(II), although under different pH conditions. The extraction of nickel typically requires a higher pH than that for copper. scielo.org.za The composition of the extracted nickel complex is generally found to be a 1:2 metal-to-ligand ratio. scielo.org.za

Influence of Substituent Effects on Coordination Behavior and Complex Stability

The chemical structure of this compound, particularly the nature and position of the substituents on the aromatic ring, plays a crucial role in modulating its coordination behavior and the stability of the resulting metal complexes.

The primary substituent of interest in this molecule is the 5-nonyl group . This long, branched alkyl chain is located para to the hydroxyl group. Its main function is to ensure high solubility of the extractant and its metal complexes in the nonpolar organic solvents used in industrial applications. This increased lipophilicity is essential for efficient phase transfer and to minimize the loss of the extractant to the aqueous phase. While the nonyl group is primarily for solubility, its steric bulk is minimal at the coordination site, thus not significantly hindering the complexation kinetics.

The electronic properties of substituents on the salicylaldehyde (B1680747) ring can also have a significant impact on the acidity of the phenolic proton and, consequently, on the stability of the metal complexes. Electron-donating groups, such as alkyl groups, can increase the electron density on the phenolic oxygen, which can, in some cases, lead to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can increase the acidity of the phenolic proton, which may facilitate extraction at lower pH values.

Studies on related salicylaldoxime derivatives have shown that the introduction of different substituents can fine-tune the extraction and stripping characteristics of the ligand. For instance, the presence of certain groups can influence the aggregation of the extractant molecules in the organic phase, which in turn can affect the extraction mechanism and kinetics.

Applications of 2 Hydroxy 5 Nonylbenzaldehyde Oxime in Chemical Separations and Environmental Engineering

Principles and Mechanisms of Metal Ion Solvent Extraction Using 2-Hydroxy-5-nonylbenzaldehyde (B3055293) Oxime

2-Hydroxy-5-nonylbenzaldehyde oxime is a potent extractant in the field of hydrometallurgy, primarily utilized for the separation of metal ions from aqueous solutions through solvent extraction. The fundamental principle of this process lies in the formation of a stable metal-extractant complex that is soluble in an organic solvent, while the unwanted metal ions remain in the aqueous phase. This selective transfer is governed by the principles of coordination chemistry and liquid-liquid distribution equilibria.

The extraction process involves bringing an aqueous solution containing the target metal ions into contact with an organic phase, which consists of this compound dissolved in a water-immiscible organic solvent, such as kerosene. google.com The key functional groups of the extractant molecule, the hydroxyl (-OH) and oxime (=NOH) groups, play a crucial role in the chelation of the metal ion.

The general mechanism for the extraction of a divalent metal ion, such as copper (Cu²⁺), can be represented by the following chemical equation:

2RH(org) + M²⁺(aq) ⇌ R₂M(org) + 2H⁺(aq)

In this equilibrium, RH represents the this compound molecule, and M²⁺ is the metal ion. The reaction demonstrates that two molecules of the extractant react with one metal ion to form a neutral chelate complex (R₂M), releasing two hydrogen ions (H⁺) into the aqueous phase. This reaction is reversible, and the direction of the equilibrium can be controlled by adjusting the pH of the aqueous phase. A lower pH (higher H⁺ concentration) will shift the equilibrium to the left, favoring the stripping of the metal ion from the organic phase back into the aqueous solution. Conversely, a higher pH will drive the reaction to the right, promoting the extraction of the metal ion into the organic phase. scribd.com

The structure of the resulting metal complex is a chelate, which is characterized by the formation of a five- or six-membered ring containing the metal ion. This ring structure imparts significant stability to the complex, enhancing the selectivity of the extraction process. basf.com The nonyl group in the para position to the hydroxyl group provides the molecule with high solubility in organic solvents and ensures its insolubility in the aqueous phase, which is essential for an efficient liquid-liquid extraction process. google.com

Selective Extraction of Copper from Aqueous Solutions

This compound exhibits remarkable selectivity for the extraction of copper(II) ions from acidic aqueous solutions containing other metal ions like cobalt, nickel, and zinc. researchgate.netsemanticscholar.org This high selectivity is a critical advantage in the hydrometallurgical processing of copper ores, where leach solutions are often complex mixtures of various metals. immt.res.in

The strong affinity of this extractant for copper is attributed to the favorable thermodynamics of the formation of the copper chelate complex. The stability of the formed complex with copper is significantly higher than that of the complexes with other divalent metals under similar conditions. The extraction of copper is highly dependent on the pH of the aqueous solution. researchgate.net Optimal copper extraction is typically achieved in the pH range of 1.5 to 2.5. basf.comcore.ac.uk At these acidic pH levels, the extraction of other metals like zinc, cobalt, and nickel is minimal, allowing for a clean separation.

Research has demonstrated the high efficiency of copper extraction using this compound. For instance, studies have shown that it is a stronger copper extractant compared to its ketoxime analogue, 2-hydroxy-5-nonylacetophenone oxime, although the stripping of copper from the loaded aldoxime can be more challenging. semanticscholar.org The extraction efficiency can reach over 99% under optimized conditions. researchgate.netimmt.res.in

The performance of this compound in copper extraction is summarized in the following table:

| Parameter | Value/Observation | Source |

|---|---|---|

| Optimal pH for Copper Extraction | 1.5 - 2.5 | basf.comcore.ac.uk |

| Selectivity | High for Cu(II) over Co(II), Ni(II), and Zn(II) | researchgate.netsemanticscholar.org |

| Extraction Efficiency for Copper | Can exceed 99% | researchgate.netimmt.res.in |

| Stripping | More difficult compared to ketoxime-based extractants | semanticscholar.org |

Synergistic Extraction Systems Involving this compound and Co-extractants

The performance of this compound in solvent extraction can be enhanced through the use of synergistic extraction systems. Synergism is the phenomenon where the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. In the context of this aldoxime, co-extractants, often referred to as modifiers, are added to the organic phase to improve various aspects of the extraction process, such as kinetics, phase separation, and stripping efficiency.

While this compound is a powerful extractant, its strong chelating ability can make the subsequent stripping of the extracted metal more difficult. semanticscholar.org To address this, it is often blended with other extractants. A common industrial practice is to mix aldoximes with ketoximes, such as 2-hydroxy-5-nonylacetophenone oxime. basf.com The ketoxime component, while being a weaker extractant, facilitates easier stripping of the metal from the loaded organic phase. basf.com This blend allows for a balance between high extraction strength and efficient recovery of the metal.

It is also noted that mixtures of 2-hydroxy-5-nonylbenzophenone (B1616613) oxime and 2-hydroxy-5-dodecyl benzaldoxime (B1666162) have been mentioned in the context of metal recovery processes. google.com

Mass Transfer Kinetics and Interfacial Phenomena in Liquid-Liquid Extraction

The efficiency of a solvent extraction process is not only determined by the chemical equilibrium but also by the rate at which the metal ions are transferred from the aqueous phase to the organic phase. This rate is governed by mass transfer kinetics and interfacial phenomena occurring at the liquid-liquid interface.

The extraction of metal ions by this compound is an interfacial process. The reaction is believed to occur at the interface between the aqueous and organic phases. researchgate.net The extractant molecules, being surface-active, tend to accumulate at this interface.

The rate of extraction is influenced by several factors, including:

Interfacial Area: A larger interfacial area, typically achieved through vigorous mixing to create a fine dispersion of one phase in the other, leads to a faster extraction rate.

Concentration of Reactants: The concentrations of both the extractant in the organic phase and the metal ion in the aqueous phase affect the rate of complex formation.

Temperature: Higher temperatures generally increase the reaction rate and the diffusion coefficients, leading to faster extraction kinetics.

pH of the Aqueous Phase: The pH determines the concentration of available protons and thus influences the forward and reverse reaction rates of the extraction equilibrium.

Development of this compound as an Analytical Reagent for Metal Ion Detection and Quantification

The high selectivity of this compound for certain metal ions, particularly copper, makes it a candidate for use as an analytical reagent for the detection and quantification of these metals. The formation of a colored complex with the metal ion is a key characteristic that can be exploited for spectrophotometric analysis.

When this compound reacts with copper ions, it forms a colored chelate. researchgate.net The intensity of this color is proportional to the concentration of the copper complex, which, under specific conditions, is directly related to the concentration of copper in the original sample. This principle forms the basis for quantitative analysis using techniques like UV-Vis spectrophotometry.

The application of this compound as an analytical reagent involves extracting the metal ion from a sample solution into an organic solvent containing the oxime. The absorbance of the organic phase at a specific wavelength is then measured and compared to a calibration curve prepared from standard solutions of the metal.

While the primary application of this compound is in large-scale industrial solvent extraction, its properties are amenable to analytical applications. The development of analytical methods would require optimization of parameters such as pH, extractant concentration, choice of organic solvent, and wavelength of maximum absorbance for the metal complex. Such methods can be valuable for monitoring the concentration of metal ions in various environmental and industrial process samples. The compound can be analyzed by reverse-phase high-performance liquid chromatography (HPLC), which is a suitable technique for its quantification in various matrices. sielc.com

Advanced Materials Incorporating this compound for Sorption and Remediation of Metal Pollutants

The excellent metal-chelating properties of this compound can be harnessed in the development of advanced materials for the removal of metal pollutants from aqueous environments. By immobilizing or incorporating this extractant into a solid support, it is possible to create sorbents with high selectivity and capacity for target metal ions.

One approach is the development of solvent-impregnated resins (SIRs). In this technique, a porous polymeric resin is impregnated with this compound. The resulting material combines the selective extraction capabilities of the oxime with the ease of handling of a solid sorbent. These SIRs can be used in packed columns for the continuous removal of metal ions from wastewater streams.

Another avenue is the creation of polymer inclusion membranes (PIMs). PIMs are thin, stable membranes typically composed of a base polymer (like polyvinyl chloride), a plasticizer, and an extractant. By incorporating this compound as the carrier, these membranes can selectively transport metal ions from a feed solution to a stripping solution. This approach has been demonstrated for copper removal from acidic wastewaters, where the oxime acts as an ionophore within a pseudo-emulsion membrane system. evitachem.com

The use of such advanced materials offers several advantages over conventional solvent extraction, including:

Reduced loss of extractant to the aqueous phase.

Lower consumption of organic solvents, leading to a more environmentally friendly process.

Simpler process equipment and operation.

These materials hold promise for environmental engineering applications, such as the remediation of industrial effluents and the recovery of valuable metals from dilute solutions.

Catalytic Applications of 2 Hydroxy 5 Nonylbenzaldehyde Oxime and Its Metal Complexes

2-Hydroxy-5-nonylbenzaldehyde (B3055293) Oxime as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. 2-Hydroxy-5-nonylbenzaldehyde oxime functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxime and the deprotonated oxygen atom of the phenolic group. This chelation forms a stable complex that can catalyze a variety of chemical transformations.

Research has indicated that copper complexes of this compound are effective catalysts for the synthesis of polymeric matrices, with kinetic data available for these reactions. cymitquimica.com The long nonyl chain in the ligand enhances the solubility of the metal complex in nonpolar organic solvents, a crucial feature for many homogeneous catalytic processes. The general structure of such a complex with a divalent metal ion like copper (Cu²⁺) is anticipated to be a neutral species. wikipedia.org

The catalytic activity is not limited to copper. The broader family of salicylaldoximes, to which this compound belongs, forms complexes with a range of transition metals. wikipedia.orgias.ac.inchemicalbook.com These complexes are known to participate in various catalytic reactions. For instance, a polymeric copper(II) complex derived from the closely related 2-hydroxy-5-methylbenzaldehyde (B1329341) oxime has been synthesized and structurally characterized, revealing an O-bridged polynuclear structure with the copper atom in an octahedral geometry. researchgate.netnih.gov Such structural insights are vital for understanding the catalytic behavior of these complexes.

Furthermore, copper(II) complexes with other types of nitrogen- and oxygen-donating ligands have been successfully employed as photoredox catalysts in free-radical polymerization. mdpi.com This suggests a potential application for this compound complexes in light-driven polymerization reactions. The specific catalytic applications are summarized in the table below.

| Metal Ion | Ligand Type | Catalytic Application | Reference |

| Copper(II) | This compound | Synthesis of polymeric matrices | cymitquimica.com |

| Copper(II) | 2-Hydroxy-5-methylbenzaldehyde oxime | Potential for various catalytic uses | researchgate.netnih.gov |

| Divalent Metals (e.g., Ni, Pd, Pt) | Salicylaldoxime (B1680748) (general) | Broad potential in catalysis | ias.ac.in |

| Copper(II) | Benzimidazole Schiff base | Photoredox catalysis for free-radical polymerization | mdpi.com |

Heterogeneous Catalysis Systems Derived from this compound

While direct applications of this compound in heterogeneous catalysis are not extensively documented, the immobilization of structurally similar metal complexes onto solid supports is a well-established strategy to create robust and recyclable catalysts. In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies its separation from the reaction mixture and subsequent reuse.

Several methods can be employed to immobilize salicylaldoxime-type complexes. These include covalent anchoring to the support, encapsulation within the pores of a material (the "ship-in-the-bottle" method), ion exchange, or physical adsorption. researchgate.net Common solid supports include silica (B1680970), alumina, polymers, and zeolites. researchgate.netnih.gov

For example, Fe(salen) complexes (where salen is a related Schiff base ligand) have been encapsulated in zeolite Y for the oxidation of alkanes. nih.gov Similarly, chiral Mn(III)salen complexes have been covalently bonded to modified mesoporous silica (MCM-41 and SBA-15) to create efficient catalysts for the enantioselective epoxidation of alkenes. scielo.org.za Palladium(II) complexes with S,O-chelating ligands have also been immobilized on silica and have shown excellent activity and reusability in the hydrogenation of alkenes. dergipark.org.tr These examples strongly suggest that metal complexes of this compound could be similarly immobilized to create novel heterogeneous catalysts for a range of organic transformations, including oxidation and hydrogenation reactions.

The table below summarizes some examples of heterogeneous catalysts based on related ligands, which serve as models for potential systems derived from this compound.

| Catalyst System | Support Material | Catalytic Application | Reference |

| Fe(salen) complex | Zeolite Y | Alkane oxidation | nih.gov |

| Chiral Mn(III)salen complex | MCM-41, SBA-15 | Enantioselective epoxidation of alkenes | scielo.org.za |

| [Fe(L)₂OH(H₂O)₃] (L=pyridoxinato) | Al-MCM-41 | Cyclohexane oxidation | nih.gov |

| Pd(II) complex with S,O-chelating ligand | Amine-functionalized silica | Alkene hydrogenation | dergipark.org.tr |

Mechanistic Insights into Catalytic Reactions Facilitated by this compound Complexes

The catalytic mechanism of metal complexes derived from this compound is intrinsically linked to the coordination environment of the metal center and its ability to cycle through different oxidation states. The ligand coordinates to the metal via the phenolate (B1203915) oxygen and the imino nitrogen, creating a stable chelate ring that influences the electronic properties of the metal ion. researchgate.netnih.gov

For oxidation reactions, which are among the most studied applications for related complexes, several mechanistic pathways have been proposed. One common mechanism involves the formation of a high-valent metal-oxo or metal-peroxo species. scielo.org.za In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), the metal complex can activate the oxidant to form a reactive intermediate that then transfers an oxygen atom to the substrate. This process can occur via a free-radical pathway. scielo.org.za

Alternatively, the mechanism of oxidation can be described in terms of electron transfer (outer-sphere) or ligand transfer (inner-sphere) processes. nih.gov In an inner-sphere mechanism, the substrate directly coordinates to the metal center before the redox step occurs.

In the context of bio-inspired catalysis, non-heme iron complexes that catalyze hydroxylation reactions are thought to proceed through an "oxygen rebound" mechanism. mdpi.com This involves the formation of a high-valent iron(IV)-oxo species that abstracts a hydrogen atom from the substrate, followed by the rebound of the resulting hydroxyl group to the substrate radical.

For polymerization reactions catalyzed by copper complexes, a photoredox mechanism has been proposed. mdpi.com Under light irradiation, the copper(II) complex in its excited state can be reduced to a copper(I) species by a sacrificial electron donor. This copper(I) species can then initiate the polymerization process. The catalytic cycle is completed by the re-oxidation of the copper(I) to copper(II).

The reactivity of the oxime ligand itself is also altered upon coordination to a metal center. For instance, the acidity of the oxime proton can be significantly increased, which may play a role in the catalytic cycle. at.ua

Structure Activity Relationship Studies Sar and Ligand Design for Enhanced Functionality

Impact of Alkyl Chain Length and Branching on Extraction Efficiency and Selectivity

The nature of the alkyl group in the 5-position of the salicylaldoxime (B1680748) structure plays a pivotal role in determining its efficacy and selectivity in metal extraction processes, particularly for copper. Research indicates that both the length and the degree of branching of this alkyl chain significantly influence the extractant's performance by modulating its hydrophobicity and steric characteristics.

Longer, linear alkyl chains generally enhance the hydrophobicity of the extractant molecule, which is a crucial factor for its solubility in the organic phase and for minimizing its loss to the aqueous phase during solvent extraction. Studies have shown that increasing the number of carbon atoms in the alkyl group can lead to a stronger extraction ability for metals like copper. For instance, nonylsalicylaldoxime and tert-octylsalicylaldoxime, with nine and eight carbon atoms in their respective alkyl groups, demonstrate significantly better extraction capabilities for Cu(II) compared to salicylaldoxime, which lacks an alkyl group, or tert-butylsalicylaldoxime with only four carbon atoms. mdpi.com

Branching in the alkyl chain introduces steric hindrance around the chelating group, which can have a profound effect on the selectivity of the extractant. A comparative study between the branched tert-octylsalicylaldoxime (TOSO) and the linear 5-nonylsalicylaldoxime (NSO) revealed that while NSO exhibited a slightly higher extraction efficiency for copper, TOSO demonstrated superior selectivity, particularly in separating copper from other metals like cobalt, nickel, zinc, and iron. nih.gov The "umbrella-like" structure of the tert-octyl group in TOSO is thought to provide a greater steric barrier, which more effectively discriminates against the coordination of metal ions other than copper. mdpi.comnih.gov

The following table summarizes the comparative extraction performance of TOSO and NSO for copper from a sulfate (B86663) medium.

Interactive Data Table: Comparison of Extraction Performance of TOSO and NSO for Cu(II)

| Extractant | Maximum Extraction Efficiency (%) | Separation Factor (Cu/Co) | Separation Factor (Cu/Ni) | Separation Factor (Cu/Zn) | Separation Factor (Cu/Fe) |

| TOSO | 88.42 | > 150 | > 150 | ~130 | ~130 |

| NSO | 89.21 | ~110 | ~110 | ~100 | ~100 |

Data sourced from a study comparing tert-octylsalicylaldoxime (TOSO) and 5-nonylsalicylaldoxime (NSO) under specific experimental conditions. nih.gov

Kinetic studies on the extraction of copper by a series of 19 different 5-alkyl-2-hydroxybenzaldoximes, including those with C7H15 and C9H19 alkyl groups, have further elucidated the role of the alkyl substituent. At lower concentrations of the extractant, the rate of extraction is primarily controlled by the diffusion of the extractant to the interface, a process influenced by the steric bulk of the alkyl group. Conversely, at higher extractant concentrations where the interface is saturated, the extraction rate is found to be inversely related to the apparent steric bulk of the alkyl substituent.

Rational Design Strategies for Modifying the Oxime and Phenolic Moieties

One area of investigation has been the introduction of substituents at the 3-position of the benzene (B151609) ring, adjacent to the phenolic hydroxyl group. Research has shown that such modifications can dramatically alter the extractant's strength. For example, the synthesis of a series of 5-alkyl-3-X-2-hydroxybenzaldehyde oximes, where X represents various substituents, demonstrated that 3-substitution can change the reagent's strength by two orders of magnitude. core.ac.uk A notable example is 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) oxime, which was identified as a particularly strong extractant. core.ac.uk The primary effect of these 3-substituents is believed to be the "buttressing" of the pseudomacrocyclic hydrogen bonding motif that involves the oximic hydrogen and the phenolic oxygen, thereby stabilizing the complex formed with the metal ion. core.ac.uk

Furthermore, the introduction of functional groups capable of forming zwitterionic structures has been explored to create extractants for metal salts. For instance, 3-dialkylaminomethyl substituted salicylaldoximes have been shown to be effective extractants for metal salts. rsc.org In these systems, the metal salts are bound by a zwitterionic form of the reagent, leading to different coordination assemblies depending on the anion present. This approach not only influences cation selectivity but also introduces anion-specific interactions, opening up possibilities for the selective recovery of metal salts. rsc.org

Investigation of Steric and Electronic Effects on Ligand Performance

The performance of 2-hydroxy-5-nonylbenzaldehyde (B3055293) oxime and its analogs as ligands is intricately governed by a combination of steric and electronic effects. These factors influence the ligand's ability to approach and coordinate with a metal ion, the stability of the resulting complex, and its solubility in different phases.

Steric Effects: The size and shape of the substituents on the salicylaldoxime framework are critical. As discussed previously, the steric bulk of the alkyl group in the 5-position can enhance selectivity by preventing the coordination of larger or differently shaped metal ions. mdpi.comnih.gov This "steric hindrance" can be a powerful tool for designing ligands that can discriminate between different metal ions in a complex mixture. The umbrella-like structure of a branched alkyl group like tert-octyl is a prime example of how steric effects can be harnessed to improve separation factors. nih.gov

Electronic Effects: The electronic properties of the substituents, in turn, modulate the acidity of the phenolic proton and the electron density on the coordinating atoms (the phenolic oxygen and the oxime nitrogen). Electron-withdrawing groups, for example, can increase the acidity of the phenolic proton, which can affect the pH at which extraction occurs. Conversely, electron-donating groups can increase the electron density on the coordinating atoms, potentially leading to stronger complex formation.

Density Functional Theory (DFT) studies on salicylaldoxime and its derivatives have provided insights into these electronic effects. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters. A higher HOMO energy is associated with a greater ability of the molecule to donate electrons, which can enhance its interaction with a metal ion. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net By strategically placing electron-donating or electron-withdrawing groups on the aromatic ring, it is possible to tune these electronic properties to optimize the ligand's performance for a specific application. researchgate.net

The stability of the metal-ligand complexes is also influenced by the principle of Hard and Soft Acids and Bases (HSAB). The softness of the ligand, which is related to its HOMO energy, can be adjusted through substitution to better match the properties of the target metal ion, thereby increasing the stability of the resulting complex. researchgate.net

Environmental Fate and Degradation Studies of 2 Hydroxy 5 Nonylbenzaldehyde Oxime in Aquatic Systems Excluding Toxicity

Ozonation Degradation Characteristics and Kinetic Studies in Wastewater

The degradation of 2-Hydroxy-5-nonylbenzaldehyde (B3055293) oxime through ozonation has been the subject of kinetic studies to determine the efficiency and rate of its removal from wastewater. Research conducted on mine wastewater demonstrated that ozonation is an effective treatment method, achieving a significant reduction in the compound's concentration. asianpubs.org

A key study investigated the ozone degradation characteristics of 2-Hydroxy-5-nonylbenzaldehyde oxime in an aqueous solution, providing insights into the reaction kinetics. asianpubs.org The findings from this research indicated a high treatment efficacy, with a removal rate of 93% for this compound in actual mine wastewater, underscoring the practical applicability of ozonation for the remediation of water contaminated with this compound. asianpubs.org

The kinetics of the ozonation process were further elucidated, highlighting the factors that govern the rate of degradation. These studies form the basis for optimizing treatment protocols in industrial wastewater management. asianpubs.org

Interactive Table 1: Ozonation Degradation Efficiency

| Parameter | Value | Source |

| Compound | This compound | asianpubs.org |

| Treatment Method | Ozonation | asianpubs.org |

| Wastewater Type | Mine Wastewater | asianpubs.org |

| Treatment Rate | 93% | asianpubs.org |

Influence of Environmental Parameters on Degradation Pathways

The degradation pathway and efficiency of this compound during ozonation are significantly influenced by various environmental parameters. Key factors that have a considerable impact on the oxidation process include the pH of the water, the initial concentration of the compound, and the dosage of ozone applied. asianpubs.org

Interactive Table 2: Influential Environmental Parameters on Degradation

| Influential Factor | Effect on Degradation | Source |

| pH | Has a significant impact on the oxidation process. | asianpubs.org |

| Initial Concentration | Greatly influences the rate of degradation. | asianpubs.org |

| Ozone Dosage | A major factor affecting the oxidation of the compound. | asianpubs.org |

Mechanistic Aspects of Oxidative Degradation Processes

The oxidative degradation of this compound by ozone involves complex chemical reactions. The mechanism of this process has been a focus of research to understand the transformation of the parent compound into degradation byproducts. asianpubs.org

The ozonation process can proceed through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals. The prevailing mechanism is largely dependent on the water chemistry, particularly the pH. In acidic conditions, direct ozonolysis is often the dominant pathway, whereas in alkaline conditions, the decomposition of ozone is accelerated, leading to the formation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. The study of the degradation mechanism of this compound has contributed to a deeper understanding of its transformation under oxidative stress. asianpubs.org

Emerging Research Frontiers and Future Directions for 2 Hydroxy 5 Nonylbenzaldehyde Oxime Research

Integration with Nanomaterials for Advanced Separation and Catalytic Systems

The integration of 2-Hydroxy-5-nonylbenzaldehyde (B3055293) oxime with nanomaterials presents a promising frontier for developing advanced separation and catalytic systems. The unique chelating properties of this oxime, particularly its high selectivity for certain metal ions, can be synergistically combined with the high surface area and tunable properties of nanomaterials. nih.gov

One area of exploration is the functionalization of nanoparticles with 2-Hydroxy-5-nonylbenzaldehyde oxime. These functionalized nanoparticles can act as highly efficient and reusable catalysts in various chemical transformations. The oxime moiety can coordinate with metal ions, which then serve as the active catalytic centers. The nanoparticle support provides stability and facilitates catalyst recovery, addressing common challenges in homogeneous catalysis. nih.govresearchgate.net

In the realm of separation science, nanomaterials functionalized with this compound can be employed for the selective extraction and recovery of metal ions from aqueous solutions. For instance, magnetic nanoparticles coated with silica (B1680970) and subsequently functionalized with the oxime can be dispersed in a solution containing various metal ions. The oxime will selectively bind to the target metal, and the magnetic nanoparticles can then be easily separated from the solution using an external magnetic field. This approach offers a rapid and efficient method for metal separation and preconcentration.

Development of Smart Materials Incorporating this compound for Responsive Chemical Processes

"Smart" or "intelligent" materials that can respond to external stimuli are at the forefront of materials science research. Incorporating this compound into such materials can lead to the development of systems capable of responsive chemical processes, particularly in the areas of controlled release and adaptive separation.

A key principle behind the development of these smart materials is the reversible nature of the metal-ligand coordination between the oxime and metal ions. This interaction can be influenced by external stimuli such as pH, temperature, or light. nih.govdovepress.com For example, a hydrogel network containing pendant this compound groups could be designed to swell or shrink in response to changes in the concentration of a specific metal ion. This property could be harnessed for the development of sensors or drug delivery systems. researchgate.net

Another promising avenue is the creation of stimuli-responsive polymers. By incorporating the oxime into a polymer backbone, it is possible to create materials that change their solubility or conformation in the presence of certain metal ions. This could be utilized in "catch and release" systems for metal ion separation, where the polymer selectively binds to a target metal under one set of conditions and releases it under another. nih.gov The development of such smart materials necessitates a deep understanding of the coordination chemistry of this compound and its response to various stimuli.

Advanced Spectroscopic and In Situ Techniques for Real-Time Monitoring of Complexation and Reaction Dynamics

A thorough understanding of the complexation and reaction dynamics of this compound is crucial for optimizing its applications. Advanced spectroscopic and in situ techniques offer powerful tools for real-time monitoring of these processes, providing valuable insights that are often unattainable with traditional analytical methods. mt.com

In situ spectroscopic methods, such as UV-Vis, FTIR, and Raman spectroscopy, can be employed to follow the formation of metal-oxime complexes in real-time. mt.com This allows for the determination of reaction kinetics, the identification of intermediate species, and the elucidation of reaction mechanisms. For instance, by monitoring the changes in the absorption spectrum of the oxime upon the addition of a metal ion, one can gain information about the stoichiometry and stability of the resulting complex.

The application of these techniques is particularly valuable in the context of solvent extraction processes. By using fiber-optic probes, it is possible to monitor the concentration of the metal-oxime complex in both the aqueous and organic phases simultaneously and in real-time. nih.govresearchgate.net This provides a dynamic picture of the extraction process, enabling the optimization of parameters such as pH, extractant concentration, and contact time. Furthermore, advanced techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the metal-oxime complexes in solution. mdpi.com

Comprehensive Theoretical Modeling and Machine Learning Approaches for Predictive Design of Novel Oxime Ligands

The design and development of new and improved oxime ligands can be significantly accelerated through the use of comprehensive theoretical modeling and machine learning approaches. These computational tools can provide valuable insights into the structure-property relationships of oxime ligands, enabling the predictive design of molecules with enhanced performance characteristics. nih.gov

Theoretical modeling, particularly density functional theory (DFT), can be used to study the electronic structure and geometry of this compound and its metal complexes. researchgate.net These calculations can provide information about bond lengths, bond angles, and charge distributions, which can be correlated with the stability and selectivity of the complexes. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the oxime and its complexes in different solvent environments, providing insights into the extraction process at the molecular level.

Machine learning algorithms can be trained on existing experimental data to develop predictive models for the performance of oxime ligands. researchgate.netchemrxiv.org For example, a machine learning model could be developed to predict the extraction efficiency of a series of oxime ligands based on their molecular descriptors. These models can then be used to screen large virtual libraries of candidate molecules and identify promising new ligands for synthesis and experimental evaluation. actascientific.com The integration of theoretical modeling and machine learning offers a powerful platform for the rational design of novel oxime ligands with tailored properties for specific applications. nih.gov

Q & A

Basic: What is the standard synthetic route for preparing 2-Hydroxy-5-nonylbenzaldehyde oxime in academic research?

The compound is synthesized by reacting 2-Hydroxy-5-nonylbenzaldehyde with hydroxylamine hydrochloride in an alkaline medium (e.g., NaOH or KOH). The aldehyde group undergoes nucleophilic addition with hydroxylamine, forming the oxime. Reaction conditions typically involve refluxing in ethanol/water mixtures for 4–6 hours, followed by acidification to precipitate the product. Purification is achieved via recrystallization or column chromatography .

Advanced: How does the nonyl substituent influence reaction efficiency in oxime synthesis?

The nonyl chain introduces steric hindrance, potentially slowing reaction kinetics and complicating purification. Long alkyl groups increase hydrophobicity, necessitating non-polar solvents (e.g., hexane) for recrystallization. Additionally, the bulky substituent may reduce yields in subsequent reactions (e.g., Beckmann rearrangement) due to restricted access to the oxime functional group .

Basic: What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : H NMR confirms the oxime proton (δ 8.5–10 ppm) and hydroxyl group (broad peak at δ 5–6 ppm). C NMR identifies the imine carbon (~150 ppm).

- IR : Stretching frequencies for O-H (3200–3400 cm) and C=N (1630–1680 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight. Databases like NIST Chemistry WebBook provide reference spectra .

Advanced: How can researchers address solubility challenges during characterization?

The nonyl group reduces aqueous solubility. Deuterated DMSO or CDCl is preferred for NMR. For X-ray crystallography, slow evaporation from a dichloromethane/hexane mixture may yield suitable crystals. Dynamic light scattering (DLS) or micellar solubilization techniques can aid in colloidal studies .

Advanced: What reaction mechanisms are relevant to this compound in organic synthesis?

- Beckmann Rearrangement : Under acidic conditions (HSO or PCl), the oxime converts to an amide derivative. The nonyl group may sterically hinder this process, requiring higher temperatures .

- Reduction : Catalytic hydrogenation (Pd/C, H) or NaBH reduces the C=N bond to a primary amine.

Basic: What safety precautions are recommended for handling this oxime?

While specific toxicity data are limited, general oxime precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Store in a cool, dry environment away from oxidizing agents .

Advanced: How do contradictory data on optimal reaction conditions arise in oxime synthesis?

Variations in base concentration (NaOH vs. KOH), solvent polarity, and reaction time can alter yields. For example, reports 70–80% yields with NaOH, while other studies using KOH show reduced efficiency due to competing side reactions .

Advanced: Can this compound act as a ligand in coordination chemistry?

Yes. The oxime’s O and N atoms can chelate metal ions (e.g., Cu, Fe), forming complexes with potential catalytic or sensing applications. The hydroxyl group enhances binding affinity compared to non-hydroxylated analogs .

Basic: What factors affect the stability of this oxime under varying pH conditions?

The compound is stable in neutral to mildly acidic conditions but hydrolyzes in strong acids (regenerating the aldehyde) or bases (forming nitriles). Storage at pH 6–7 in inert atmospheres is recommended .

Advanced: How does the ortho-hydroxy group influence reactivity compared to para-substituted analogs?

The 2-hydroxy group facilitates intramolecular hydrogen bonding with the oxime, stabilizing the structure but reducing nucleophilicity. In contrast, para-substituted derivatives (e.g., 4-hydroxybenzaldehyde oxime) exhibit higher reactivity in substitution reactions due to unhindered active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.